3-[(4-Chlorobenzene-1-sulfonyl)oxy]-2-phenylquinazolin-4(3H)-one
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Overview
Description
4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate is a complex organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are often studied for their potential therapeutic applications. This compound, in particular, features a quinazoline core with phenyl and chlorobenzenesulfonate substituents, which may impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate typically involves multi-step organic reactions. One common method includes:
Formation of the Quinazoline Core: Starting from anthranilic acid, the quinazoline core can be synthesized through cyclization reactions involving formamide or other suitable reagents.
Introduction of the Phenyl Group: The phenyl group can be introduced via Friedel-Crafts acylation or alkylation reactions.
Sulfonation: The final step involves the sulfonation of the quinazoline derivative with 4-chlorobenzenesulfonyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the phenyl or quinazoline moieties.
Reduction: Reduction reactions could target the carbonyl group in the quinazoline core.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or sulfonyl chlorides (RSO₂Cl) are typical for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline N-oxides, while reduction could produce dihydroquinazolines.
Scientific Research Applications
Chemistry
In chemistry, 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, compounds with quinazoline cores are often investigated for their potential as enzyme inhibitors or receptor antagonists.
Medicine
In medicine, this compound may be explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry
Industrially, it could be used in the development of new materials or as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action for 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate would depend on its specific biological target. Generally, quinazoline derivatives can interact with enzymes or receptors, inhibiting their activity and leading to various biological effects. The molecular targets could include kinases, proteases, or other critical proteins involved in disease pathways.
Comparison with Similar Compounds
Similar Compounds
4-Oxo-2-phenylquinazoline: Lacks the sulfonate group but shares the quinazoline core.
4-Chlorobenzenesulfonate Derivatives: Compounds with similar sulfonate groups but different core structures.
Uniqueness
The uniqueness of 4-Oxo-2-phenylquinazolin-3(4H)-yl 4-chlorobenzenesulfonate lies in its combined structural features, which may impart distinct chemical reactivity and biological activity compared to other quinazoline or sulfonate derivatives.
Properties
CAS No. |
130536-25-3 |
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Molecular Formula |
C20H13ClN2O4S |
Molecular Weight |
412.8 g/mol |
IUPAC Name |
(4-oxo-2-phenylquinazolin-3-yl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C20H13ClN2O4S/c21-15-10-12-16(13-11-15)28(25,26)27-23-19(14-6-2-1-3-7-14)22-18-9-5-4-8-17(18)20(23)24/h1-13H |
InChI Key |
IYPQFASCNAXQLV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=O)N2OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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